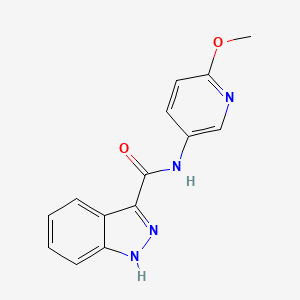![molecular formula C17H19N3O3S B12164776 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164776.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that features a benzodioxepin ring fused with a thienopyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the thienopyrazole moiety via a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin ring structure and may have similar chemical properties.
Thienopyrazole derivatives: These compounds contain the thienopyrazole moiety and may exhibit similar biological activities.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination of a benzodioxepin ring with a thienopyrazole moiety is relatively rare, making the compound a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C17H19N3O3S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-20-17(12-9-24-10-13(12)19-20)18-16(21)8-11-3-4-14-15(7-11)23-6-2-5-22-14/h3-4,7H,2,5-6,8-10H2,1H3,(H,18,21) |
Clé InChI |
HWWMWWRVGJWVCN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2CSCC2=N1)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B12164698.png)

![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12164713.png)
![methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12164716.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12164720.png)
![(4E)-5-(3-chlorophenyl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12164721.png)
![N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}pyridine-2-carboxamide](/img/structure/B12164725.png)
methanone](/img/structure/B12164732.png)
![methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12164733.png)


![4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B12164746.png)
methanone](/img/structure/B12164748.png)
![N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12164756.png)
